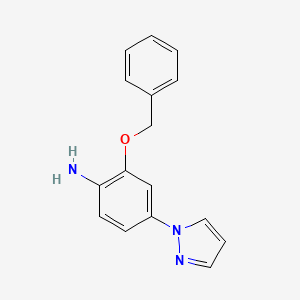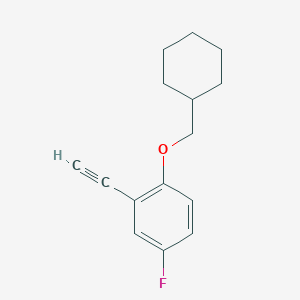
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene is a chemical compound characterized by a benzene ring substituted with a cyclohexylmethoxy group, an ethynyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene typically involves the following steps:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromobenzene.
Fluorination: The bromine atom is then substituted with a fluorine atom through a nucleophilic aromatic substitution reaction, yielding 4-fluorobenzene.
Cyclohexylmethoxy Introduction: The fluorobenzene is then reacted with cyclohexylmethanol in the presence of a strong base to introduce the cyclohexylmethoxy group, forming 1-(cyclohexylmethoxy)-4-fluorobenzene.
Ethynylation: Finally, the ethynyl group is introduced through a Sonogashira cross-coupling reaction, resulting in the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a different functional group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of a hydrogenated derivative.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Cyclohexylmethoxy)-2-ethynylbenzene: Lacks the fluorine atom, leading to different reactivity and properties.
1-(Cyclohexylmethoxy)-4-fluorobenzene: Lacks the ethynyl group, resulting in different chemical behavior.
2-Ethynyl-4-fluorobenzene: Lacks the cyclohexylmethoxy group, affecting its solubility and reactivity.
Properties
Molecular Formula |
C15H17FO |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
1-(cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C15H17FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,8-10,12H,3-7,11H2 |
InChI Key |
IJPQVILCMHTJOF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)OCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


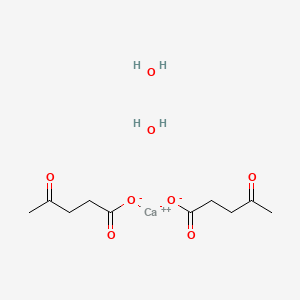
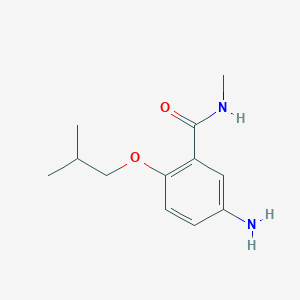
![3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)
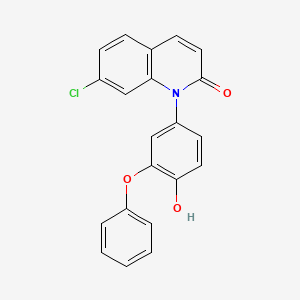


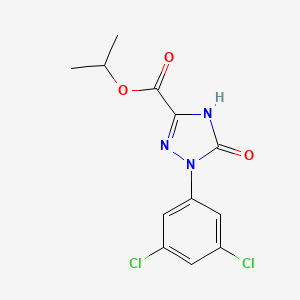
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)

![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
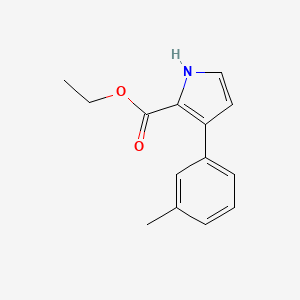
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)
